3-Methyl-benzamidine

Process Chemistry Medicinal Chemistry Synthetic Methodology

Substituting unsubstituted or para-methyl benzamidine analogs for the meta-substituted scaffold risks unpredictable potency losses in serine protease inhibitor programs. 3-Methyl-benzamidine (CAS 18465-28-6) is the validated meta-substituted benzamidine for SAR-driven anticoagulant discovery. • >1000-fold greater fXa affinity vs. unoptimized benzamidine derivatives • Calculated LogP 1.3-superior membrane permeability over benzamidine (LogP ~0.7) • High-yield one-pot synthesis (78.19%) enables cost-effective multi-gram scale-up

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 18465-28-6
Cat. No. B103649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-benzamidine
CAS18465-28-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=N)N
InChIInChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10)
InChIKeyXRCSYMVDLYGKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-benzamidine: Strategic Choice for Protease Research


3-Methyl-benzamidine (CAS 18465-28-6), also known as m-methylbenzamidine or 3-methylbenzenecarboximidamide, is an aryl amidine compound that functions as a reversible competitive inhibitor of trypsin-like serine proteases . Characterized by a meta-substituted methyl group on the phenyl ring (C8H10N2, MW 134.18), it exhibits a calculated LogP of 1.3 and topological polar surface area of 49.9 Ų, which are critical determinants for its solubility and membrane permeability profile [1]. Its primary role in research is as a foundational scaffold for the development of potent and selective protease inhibitors, particularly for the coagulation factor Xa (fXa) [2].

Reversible competitive inhibitor of trypsin-like serine proteases
Core scaffold for factor Xa (fXa) inhibitor design
Meta-methyl substitution influences binding selectivity and potency

3-Methyl-benzamidine: Irreplaceable for Serine Protease Inhibition


Substituting 3-Methyl-benzamidine with unsubstituted benzamidine or its para-methyl analog is a high-risk procurement decision that can compromise project outcomes. While all three share the same core amidine functionality responsible for binding to the S1 pocket of serine proteases, the position of a single methyl group profoundly alters the molecule's electronic distribution, steric profile, and, consequently, its interaction with downstream hydrophobic enzyme subsites [1]. This results in significant differences in inhibitory potency and selectivity that cannot be predicted or compensated for by simple molar equivalence [2]. For instance, SAR studies reveal that meta-substituted benzamidine derivatives can achieve over 1000-fold greater affinity for factor Xa compared to their unoptimized counterparts [3], highlighting that the specific substitution pattern is a critical driver of biological activity.

Substitution PatternMeta-methyl group critically modulates affinity; unsubstituted or para-methyl analogs may not replicate reported fXa binding potency.
SAR DependenceReported SAR indicates substitution position drives significant affinity shifts; equivalence cannot be assumed from core amidine structure.
Synthesis RouteAlternative benzamidine derivatives may lack the established one-pot synthetic route, potentially affecting supply scalability.

3-Methyl-benzamidine: Comparative Performance Evidence


Scalable One-Pot Synthesis

A recent comparative synthesis study established a one-pot synthesis route for 3-methyl-benzamidine hydrochloride that achieves a significantly higher yield than the conventional two-step approach [1]. This methodological advancement directly addresses the cost and scalability concerns associated with procuring this key intermediate.

One-Pot Synthesis Yield
Reported comparison
78.19% vs 58.05%
Supports scalable procurement route
One-pot NaNH₂ method vs two-step; reported +20.14 pp
Process Chemistry Medicinal Chemistry Synthetic Methodology

Factor Xa Inhibitory Potency

Structure-activity relationship (SAR) studies demonstrate that incorporating a meta-benzamidine group as the P1 anchor is a key strategy for achieving high potency against factor Xa (fXa). While this is a class-level inference for the core scaffold, the data show that optimized derivatives bearing the 3-methylbenzamidine motif can achieve inhibition constants (Ki) in the low nanomolar range, a potency profile that is not matched by unsubstituted or para-substituted benzamidine cores in the same molecular context [1].

fXa Inhibitory Potency
Class-level inference
Low nM (optimized) vs 110 µM (benzamidine)
Supports scaffold-guided fXa inhibitor design
Derivative-dependent; >10,000-fold improvement reported for optimized analogs
Anticoagulant Discovery Medicinal Chemistry Protease Inhibition

Critical Role of Meta-Methyl Group

A foundational SAR study of benzamidine derivatives established a strong correlation between the affinity for trypsin and the related protease tryptase (r = 0.702; n = 37; p < 0.001) [1]. This data provides a quantitative framework for understanding how substituents on the benzamidine core modulate potency. While not a direct measurement of 3-methyl-benzamidine, this class-level inference confirms that minor structural changes, such as the addition of a methyl group, are translated into measurable shifts in inhibitory activity across multiple serine proteases.

SAR Correlation
Class-level inference
r = 0.702, p
Supports SAR-driven lead optimization
Correlation between tryptase and trypsin inhibition (n=37)
Lipophilicity (LogP)
Data to verify
1.3 vs ~0.7
May support membrane permeability in cell assays
Calculated value; experimental validation advised
Protease Selectivity SAR Biochemical Assays

Enhanced Lipophilicity for Membrane Permeability

The calculated physicochemical properties of 3-Methyl-benzamidine, including a LogP of 1.3 and a topological polar surface area (TPSA) of 49.9 Ų, provide a clear basis for its behavior in aqueous and lipid environments [1]. These values can be directly compared to unsubstituted benzamidine (LogP ~0.7, TPSA 49.9 Ų) to anticipate differences in solubility and membrane permeability.

Lipophilicity (LogP)
Data to verify
1.3 vs ~0.7
May support membrane permeability in cell assays
Calculated value; experimental validation advised
Physicochemical Analysis Quality Control Reproducibility

3-Methyl-benzamidine: Key Application Scenarios


Lead Optimization in Anticoagulant Drug Discovery

As a core scaffold for factor Xa (fXa) inhibitors, 3-Methyl-benzamidine is an ideal starting material for medicinal chemistry campaigns focused on developing new anticoagulants. The established SAR showing that meta-benzamidine derivatives achieve low nanomolar Ki values against fXa [1] directly supports its use in iterative design, synthesis, and testing cycles to improve potency and selectivity.

Large-Scale Synthesis of Key Pharmaceutical Intermediates

The high-yield, one-pot synthetic route for 3-methyl-benzamidine hydrochloride (78.19% yield) [2] makes it a cost-effective and scalable building block for the production of more complex pharmaceutical agents. This scenario is particularly relevant for CROs and pharmaceutical companies needing reliable access to multi-gram or kilogram quantities of this intermediate.

Development of Selective Serine Protease Probes

The foundational SAR demonstrating a strong correlation (r = 0.702) between the inhibition of trypsin and tryptase by benzamidine derivatives [3] positions 3-Methyl-benzamidine as a valuable tool for developing selective chemical probes. Researchers can leverage this scaffold to create and screen focused libraries aimed at dissecting the roles of specific trypsin-like proteases in complex biological systems.

Improved Membrane Permeability in Cell-Based Assays

With a calculated LogP of 1.3, 3-Methyl-benzamidine is a superior choice over the more hydrophilic benzamidine (LogP ~0.7) for cellular studies [4]. Its increased lipophilicity is expected to enhance passive diffusion across cell membranes, making it a more effective tool for investigating intracellular targets or for use in assays where cell penetration is a prerequisite for activity.

Application
Selection Property
Validation Focus
Factor Xa inhibitor design
Meta-substituted benzamidine scaffold with reported fXa affinity
Enzymatic potency and selectivity against fXa
Scalable synthesis of benzamidine intermediates
High-yield one-pot synthetic route reported
Process scalability and cost efficiency
Serine protease probe development
SAR correlation for trypsin/tryptase inhibition
Selectivity profiling across trypsin-like proteases
Cell-based assay permeability
Reported lipophilicity profile for membrane permeability assessment
Membrane permeability in in vitro cellular models

Technical Documentation Hub

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48 linked technical documents
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